molecular formula C14H18N2O4 B2960435 N-(2-methoxy-4-nitrophenyl)cyclohexanecarboxamide CAS No. 315712-57-3

N-(2-methoxy-4-nitrophenyl)cyclohexanecarboxamide

Cat. No. B2960435
CAS RN: 315712-57-3
M. Wt: 278.308
InChI Key: JXAISQWGIGVECY-UHFFFAOYSA-N
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Description

N-(2-methoxy-4-nitrophenyl)cyclohexanecarboxamide, also known as MNPHA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MNPHA is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 309.34 g/mol.

Mechanism of Action

The mechanism of action of N-(2-methoxy-4-nitrophenyl)cyclohexanecarboxamide is not fully understood, but it is believed to act through the inhibition of certain enzymes or receptors in the body. N-(2-methoxy-4-nitrophenyl)cyclohexanecarboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and pain. N-(2-methoxy-4-nitrophenyl)cyclohexanecarboxamide has also been shown to modulate the activity of certain ion channels and receptors in the brain, which may contribute to its potential application in the treatment of neurodegenerative disorders.
Biochemical and Physiological Effects:
N-(2-methoxy-4-nitrophenyl)cyclohexanecarboxamide has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. N-(2-methoxy-4-nitrophenyl)cyclohexanecarboxamide has been shown to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) in vitro. N-(2-methoxy-4-nitrophenyl)cyclohexanecarboxamide has also been shown to reduce inflammation and pain in animal models of inflammation and pain.

Advantages and Limitations for Lab Experiments

N-(2-methoxy-4-nitrophenyl)cyclohexanecarboxamide has several advantages for lab experiments, including its ease of synthesis, stability, and solubility in organic solvents. However, N-(2-methoxy-4-nitrophenyl)cyclohexanecarboxamide has some limitations, including its low water solubility and potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of N-(2-methoxy-4-nitrophenyl)cyclohexanecarboxamide. One potential direction is the development of N-(2-methoxy-4-nitrophenyl)cyclohexanecarboxamide derivatives with improved pharmacological properties and reduced toxicity. Another potential direction is the investigation of N-(2-methoxy-4-nitrophenyl)cyclohexanecarboxamide as a potential therapeutic agent for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, the use of N-(2-methoxy-4-nitrophenyl)cyclohexanecarboxamide as a building block for the synthesis of novel materials such as MOFs and COFs holds promise for the development of new materials with unique properties and applications.

Synthesis Methods

N-(2-methoxy-4-nitrophenyl)cyclohexanecarboxamide can be synthesized by the reaction between 2-methoxy-4-nitroaniline and cyclohexanecarboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction takes place in a suitable solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions for several hours. The resulting product is purified by column chromatography using a suitable eluent such as hexane/ethyl acetate.

Scientific Research Applications

N-(2-methoxy-4-nitrophenyl)cyclohexanecarboxamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and environmental science. In medicinal chemistry, N-(2-methoxy-4-nitrophenyl)cyclohexanecarboxamide has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. N-(2-methoxy-4-nitrophenyl)cyclohexanecarboxamide has also been studied for its antibacterial and antifungal properties.
In material science, N-(2-methoxy-4-nitrophenyl)cyclohexanecarboxamide has been used as a building block for the synthesis of various organic compounds such as macrocycles, dendrimers, and polymers. N-(2-methoxy-4-nitrophenyl)cyclohexanecarboxamide has also been used as a precursor for the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs).
In environmental science, N-(2-methoxy-4-nitrophenyl)cyclohexanecarboxamide has been investigated as a potential adsorbent for the removal of heavy metals and organic pollutants from wastewater. N-(2-methoxy-4-nitrophenyl)cyclohexanecarboxamide has also been studied for its potential application in the field of catalysis.

properties

IUPAC Name

N-(2-methoxy-4-nitrophenyl)cyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c1-20-13-9-11(16(18)19)7-8-12(13)15-14(17)10-5-3-2-4-6-10/h7-10H,2-6H2,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXAISQWGIGVECY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxy-4-nitrophenyl)cyclohexanecarboxamide

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